14-O-Acetyldaunomycinone

Übersicht

Beschreibung

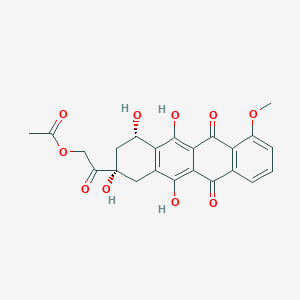

14-O-Acetyldaunomycinone is a chemical compound with the molecular formula C23H20O10 and a molecular weight of 456.4 g/mol . It is a derivative of daunorubicin, an anthracycline antibiotic used primarily in the treatment of acute myeloid and lymphocytic leukemia . This compound is characterized by its deep red solid form and is soluble in dimethyl sulfoxide and methanol when heated .

Vorbereitungsmethoden

The synthesis of 14-O-Acetyldaunomycinone involves the acetylation of daunomycinone. The reaction typically requires acetic anhydride as the acetylating agent and a suitable base such as pyridine to facilitate the reaction . The reaction is carried out under controlled conditions to ensure the selective acetylation at the 14-O position. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

14-O-Acetyldaunomycinone undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced analogs.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pH conditions to optimize the reaction outcomes. The major products formed from these reactions depend on the specific reagents and conditions used but generally include various functionalized derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

14-O-Acetyldaunomycinone has several scientific research applications:

Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of related compounds.

Biology: The compound is studied for its interactions with biological macromolecules, including DNA and proteins.

Medicine: Research focuses on its potential as an anticancer agent, given its structural similarity to daunorubicin.

Wirkmechanismus

The mechanism of action of 14-O-Acetyldaunomycinone involves its interaction with DNA. It intercalates into the DNA strands, disrupting the normal function of the DNA and inhibiting the synthesis of nucleic acids. This leads to the inhibition of cell proliferation and induces apoptosis in cancer cells. The molecular targets include topoisomerase II, an enzyme crucial for DNA replication and repair .

Vergleich Mit ähnlichen Verbindungen

14-O-Acetyldaunomycinone is similar to other anthracycline antibiotics such as:

- Daunorubicin

- Doxorubicin

- Epirubicin

- Idarubicin

Compared to these compounds, this compound has a unique acetyl group at the 14-O position, which may influence its pharmacokinetic and pharmacodynamic properties. This structural modification can affect its solubility, stability, and interaction with biological targets, potentially offering advantages in specific therapeutic contexts .

Biologische Aktivität

14-O-Acetyldaunomycinone is a derivative of daunomycin, an anthracycline antibiotic known for its potent antitumor activity. This compound has garnered attention for its potential applications in cancer therapy due to its ability to intercalate DNA and inhibit topoisomerase II, leading to apoptosis in cancer cells. This article delves into the biological activity of this compound, exploring its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

This compound exerts its biological effects primarily through the following mechanisms:

- DNA Intercalation : The compound intercalates between DNA base pairs, disrupting normal DNA function and leading to errors in replication and transcription.

- Topoisomerase II Inhibition : It inhibits the enzyme topoisomerase II, which is crucial for DNA unwinding during replication. This inhibition results in double-strand breaks in DNA, triggering cellular apoptosis.

- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress by generating ROS, which can damage cellular components and promote cell death.

Biological Activity Findings

Several studies have investigated the biological activity of this compound, highlighting its effectiveness against various cancer cell lines.

Efficacy in Cancer Cell Lines

A study demonstrated that this compound exhibited significant cytotoxicity against human breast cancer (MDA-MB-231) and prostate cancer (PC-3) cell lines. The following table summarizes the IC50 values observed in these studies:

These values indicate that this compound is highly effective in inhibiting cell proliferation at low concentrations.

Case Studies

- In Vivo Tumor Growth Inhibition : In murine models bearing xenografts of human prostate cancer, administration of this compound led to a reduction in tumor volume by approximately 46% compared to untreated controls. This study utilized a dosing schedule of 10 mg/kg body weight administered intraperitoneally every fifth day for a total of five doses .

- Combination Therapy : A case study explored the effects of combining this compound with other chemotherapeutic agents. The combination therapy resulted in enhanced tumor regression compared to monotherapy with either agent alone, suggesting a synergistic effect that warrants further investigation .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates rapid absorption and distribution within tissues, with a half-life conducive to frequent dosing schedules. It is primarily metabolized by liver enzymes, particularly cytochrome P450, leading to various metabolites that may also exhibit biological activity .

Safety and Toxicity

While this compound shows promising antitumor activity, its safety profile must be considered:

Eigenschaften

IUPAC Name |

[2-oxo-2-[(2S,4S)-2,4,5,12-tetrahydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20O10/c1-9(24)33-8-14(26)23(31)6-11-15(12(25)7-23)21(29)18-17(20(11)28)19(27)10-4-3-5-13(32-2)16(10)22(18)30/h3-5,12,25,28-29,31H,6-8H2,1-2H3/t12-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKNGLRVIYRYQHU-MYODQAERSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC(=O)[C@]1(C[C@@H](C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30457462 | |

| Record name | AG-650/41069241 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30457462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29984-41-6 | |

| Record name | AG-650/41069241 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30457462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.